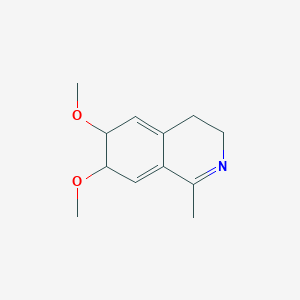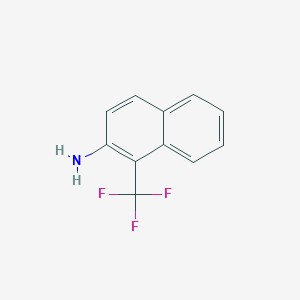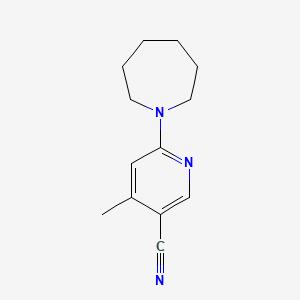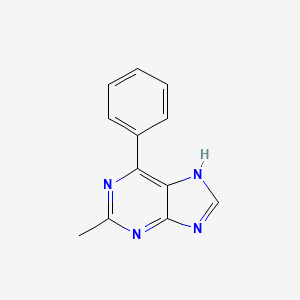
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is known for its unique structure, which includes two methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a tetrahydroisoquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This reaction typically requires acidification to proceed . Another approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy groups or the methyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common reagents include anodic oxidation setups.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinolinium salts, while reduction can produce the corresponding reduced tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar in structure but lacks the methyl group at the 1 position.
Salsolidine: Another related compound with similar structural features.
Uniqueness
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
918665-57-3 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7,11-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
ORRBUCKKICIARQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCC2=CC(C(C=C12)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)







![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)


